molecular formula C13H14N4O2 B8305419 tert-Butyl 3-(cyanomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

tert-Butyl 3-(cyanomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No. B8305419
M. Wt: 258.28 g/mol
InChI Key: YHLFIDJBMJWARU-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(cyanomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C13H14N4O2 and its molecular weight is 258.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3-(cyanomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(cyanomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl 3-(cyanomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

tert-butyl 3-(cyanomethyl)pyrazolo[3,4-b]pyridine-1-carboxylate

InChI

InChI=1S/C13H14N4O2/c1-13(2,3)19-12(18)17-11-9(5-4-8-15-11)10(16-17)6-7-14/h4-5,8H,6H2,1-3H3

InChI Key

YHLFIDJBMJWARU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridin-1-carboxylate (700 mg, 2.24 mmol), potassium carbonate (370 mg, 2.68 mmol) and TMSCN (265 mg, 2.67 mmol) were added into 10 mL acetonitrile, and heated to 60° C. and reacted for 9 hours. After completion of the reaction, it was cooled. 1 M sodium hydroxide solution 100 mL was added, and extracted with ethyl acetate 150 mL. The organic phase was washed with water, washed with saturated saline, dried over anhydrous sodium sulfate, rotate evaporated to dryness, and chromatographed on a column (PE:EA=20:1) to obtain a white solid 460 mg, at a yield of 79.5%
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step One
Name
Quantity
265 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
79.5%

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (5.18 g, 16.59 mmol) in DMF (30 mL) was added sodium cyanide (1.626 g, 33.2 mmol) and stirred at 25° C. for 4 hours. After this time, the mixture was diluted with water (300 mL) and extracted with ethyl acetate (3×300 mL). The extracts were combined and the resulting solid precipitate was filtered. The filtrate was dried over MgSO4, filtered and the solvent removed in vacuo. This residue was purified by chromatography using 120 g RediSep column and eluting with 0-100% EtOAc/CH2Cl2 gradient. The desired fractions were combined and evaporated in vacuo to provide the title compound. LRMS (M+1): 259.1.
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
1.626 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

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